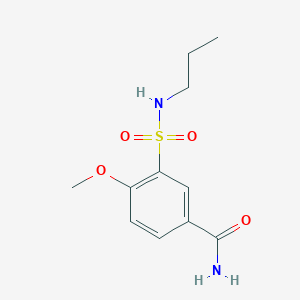

4-Methoxy-3-(propylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-3-(propylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-3-6-13-18(15,16)10-7-8(11(12)14)4-5-9(10)17-2/h4-5,7,13H,3,6H2,1-2H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCGWHIMYNMOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(propylsulfamoyl)benzamide typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxybenzoic acid.

Amidation: The carboxylic acid group of 4-methoxybenzoic acid is converted to an amide using propylamine under suitable conditions.

Sulfonation: The resulting 4-methoxybenzamide is then subjected to sulfonation using a sulfonyl chloride derivative, such as propylsulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(propylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or borane.

Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products

Oxidation: 4-Hydroxy-3-(propylsulfamoyl)benzamide.

Reduction: 4-Methoxy-3-(propylsulfamoyl)benzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(propylsulfamoyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(propylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an allosteric activator of enzymes like glucokinase, enhancing their catalytic activity . The sulfonamide group is known to interact with enzyme active sites, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural and functional differences between 4-Methoxy-3-(propylsulfamoyl)benzamide and related benzamide analogs:

Key Observations :

- Sulfamoyl vs.

- Substituent Position: The 3-propylsulfamoyl group in the target compound contrasts with the 2-acylamino substituents in PCAF HAT inhibitors from . The latter’s activity (e.g., 71% inhibition for Compound 9) relies on 2-acylamino side chains, suggesting positional specificity for enzyme inhibition .

- Chlorophenyl vs. Sulfamoyl : The 4-chlorophenyl group in ’s compound likely enhances hydrophobic interactions with APOBEC3G, whereas the sulfamoyl group in the target compound may favor interactions with polar enzyme pockets .

Physicochemical and Pharmacokinetic Properties

- Solubility : The sulfamoyl group may enhance aqueous solubility compared to the hydrophobic 4-chlorophenyl group in ’s compound .

- Synthetic Accessibility : ’s compound requires multi-step coupling with p-chloroaniline, while the target compound’s synthesis likely involves sulfamoylation, a distinct reaction pathway .

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-3-(propylsulfamoyl)benzamide?

The synthesis typically involves coupling reactions using activating agents such as 1-hydroxybenzotriazole (HOBt) and N,N′-diisopropylcarbodiimide (DIC) in solvents like N,N-dimethylformamide (DMF). Key steps include:

- Amide bond formation : Reacting 4-methoxy-3-(propylsulfamoyl)benzoic acid with p-chloroaniline using HOBt/DIC to activate the carboxyl group .

- Purification : Recrystallization from mixed solvents (e.g., cyclohexane/dichloromethane) to isolate high-purity crystals .

- Safety considerations : Conduct hazard assessments for reagents like dichloromethane and ensure proper ventilation during handling .

Q. How can the structural identity of this compound be confirmed?

- Nuclear Magnetic Resonance (NMR) : Use H NMR to verify methoxy ( ppm), sulfonamide protons ( ppm), and aromatic protons .

- Mass Spectrometry (MS) : Confirm molecular weight via EI-MS, with expected peaks for the parent ion (e.g., m/z 332 for a related benzamide) .

- X-ray Crystallography : Refine crystal structures using SHELX software to resolve bond angles and intermolecular interactions .

Q. What analytical techniques are critical for assessing purity?

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns and UV detection.

- Thermogravimetric Analysis (TGA) : Monitor thermal stability, as decomposition temperatures above 150°C indicate robustness .

- Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for antiviral derivatives?

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF) at the 3-position to enhance binding to viral targets like APOBEC3G .

- Bioactivity Assays : Compare IC values against controls (e.g., lamivudine) using cell-based models. For example, a derivative showed IC = 1.99 µM against HBV with a selectivity index >58 .

- Crystallographic Studies : Map hydrogen bonds between the sulfamoyl group and enzyme active sites to guide modifications .

Q. What experimental strategies address contradictions in biological activity data?

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. primary hepatocytes) to rule out cell-specific effects .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .

- Computational Docking : Model interactions with mutant vs. wild-type viral proteins to explain resistance patterns .

Q. How can crystallographic disorder in derivatives be resolved?

- Occupancy Refinement : Use SHELXL to model disordered atoms (e.g., chlorine or cyclohexane in asymmetric units) with partial occupancy .

- Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K .

- Twinned Data Handling : Apply HKL-3000 or similar software to deconvolute overlapping reflections in twinned crystals .

Methodological Considerations

Q. What are best practices for handling mutagenic risks during synthesis?

- Ames Testing : Prioritize derivatives with lower mutagenicity indices (e.g., <2-fold increase vs. controls) .

- Controlled Ventilation : Use fume hoods for steps involving volatile intermediates (e.g., benzyl chloride analogs) .

- PPE Protocols : Mandate nitrile gloves and lab coats during scale-up reactions .

Q. How can reaction yields be improved in multi-step syntheses?

- Catalyst Optimization : Replace traditional bases (e.g., KCO) with phase-transfer catalysts for heterogeneous reactions .

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., acyl chloride formation) to enhance reproducibility .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.